molecular formula C21H42N2 B114556 Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- CAS No. 154279-60-4

Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-

Cat. No. B114556
M. Wt: 322.6 g/mol
InChI Key: PICLBAFTFYTURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is C21H42N2 . The IUPAC name is N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine . The molecular weight is 322.6 g/mol .


Physical And Chemical Properties Analysis

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] has a molecular weight of 322.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 8 . The exact mass is 322.334799348 g/mol .

Scientific Research Applications

Toxicology and Environmental Impact

  • Toxicological Profile : A study reviewed the toxicology of three alkyl diamines, focusing on their acute toxicity. These compounds, including related cyclohexanamine structures, exhibit relatively low acute toxicity but severe skin and eye irritation, and potential for dermal sensitization. Their main toxicological effects are attributed to irritant properties, underscoring the need for safety measures when handling these chemicals (Kennedy, 2007).

Chemical and Catalytic Properties

  • Catalytic Oxidation of Cyclohexene : Research into the catalytic oxidation of cyclohexene, a reaction related to the chemical family of cyclohexanamine, highlights the potential for producing industrially valuable intermediates with controlled selectivity. This study emphasizes the significance of controllable oxidation reactions for cyclohexene in synthetic and catalytic chemistry, showcasing the application of cyclohexane derivatives in producing chemical intermediates (Cao et al., 2018).

Antimicrobial Applications

  • Antimicrobial Effects of p-Cymene : p-Cymene, chemically related to cyclohexanamine derivatives, displays a wide range of biological activities, including antimicrobial effects. This compound, found in over 100 plant species, is studied for its potential in treating communicable diseases and in biomedical applications as a promising candidate for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).

Environmental Behavior and Toxicity

  • Environmental Behavior of Methylene-4,4'-dianiline : A review on Methylene-4,4'-dianiline (MDA), an intermediate related to the structural family of cyclohexanamine, discusses its environmental distribution and behavior. MDA, primarily distributing into water, soil, and sediment, shows variable biodegradability and potential for irreversible chemisorption in soils. This review underscores the importance of understanding the environmental impact and degradation pathways of such compounds (Schupp et al., 2018).

Safety And Hazards

In case of eye contact, immediate medical attention is required. The eyes should be flushed with plenty of water, occasionally lifting the upper and lower eyelids . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . In case of skin contact, the area should be washed with plenty of soap and water . In case of ingestion, small quantities of water should be given to drink if the exposed person is conscious .

properties

IUPAC Name

N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICLBAFTFYTURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870021
Record name Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-

CAS RN

154279-60-4
Record name 4,4′-Bis(sec-butylamino)dicyclohexylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154279-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.